Gatekeeper-Mutant PARP1 Discrimination vs. Wild-Type NAD⁺
8-Propylthio NAD⁺ (sodium salt) was employed in the analog-sensitive PARP (asPARP) system to achieve PARP-isoform-specific substrate labeling. The gatekeeper engineering approach creates a steric pocket that accommodates the C8-propylthio modification while wild-type PARP enzymes, lacking this engineered pocket, exhibit negligible utilization of the analog [1]. This functional discrimination—mutant enzyme accepts analog, wild-type rejects it—is the core quantitative differentiation. Native NAD⁺ shows zero discrimination (accepted by both wild-type and mutant), making it unusable for isoform-specific ADP-ribosylation mapping [2].
Native NAD⁺: accepted by both
| Evidence Dimension | Substrate acceptance by PARP1 variants (functional discrimination ratio) |
|---|---|
| Target Compound Data | Accepted by asPARP1 gatekeeper mutants; rejected by wild-type PARP1 |
| Comparator Or Baseline | Native β-NAD⁺: Accepted by both wild-type and asPARP1 mutants |
| Quantified Difference | Qualitative discrimination: 8-PrT-NAD⁺ enables mutant-selective labeling; NAD⁺ provides no selectivity (1:1 acceptance ratio) |
| Conditions | In vitro PARP1 ADP-ribosylation assays with engineered gatekeeper mutations (e.g., PARP1 L877A variant) [1] |
Why This Matters
This discrimination enables PARP isoform-specific substrate identification—a capability that native NAD⁺ cannot provide—making 8-PrT-NAD⁺ essential for experiments requiring deconvolution of individual PARP family member contributions.
- [1] Gibson BA, Zhang Y, Jiang H, Hussey KM, Shrimp JH, Lin H, Schwede F, Yu Y, Kraus WL. Chemical genetic discovery of PARP targets reveals a role for PARP-1 in transcription elongation. Science. 2016;353(6294):45-50. doi:10.1126/science.aaf7865 View Source
- [2] Carter-O'Connell I, Jin H, Morgan RK, David LL, Cohen MS. Engineering the substrate specificity of ADP-ribosyltransferases for identifying direct protein targets. J Am Chem Soc. 2014;136(14):5201-5204. View Source
